molecular formula C17H21NO4 B5911776 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one

Cat. No.: B5911776
M. Wt: 303.35 g/mol
InChI Key: PVRGDLAYHXRZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by the presence of a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a propyl group at the 4th position on the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions to form the chromen-2-one scaffold.

    Hydroxy Group Introduction: The hydroxy group at the 7th position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Morpholin-4-ylmethyl Group Addition: The morpholin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Propyl Group Addition: The propyl group at the 4th position can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the morpholin-4-ylmethyl group at the 8th position play crucial roles in its binding affinity and specificity towards target proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-5-methoxyisoflavones: These compounds share the hydroxy group at the 7th position and have been studied for their biological activities.

    7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one: Similar in structure but with a methyl group instead of a propyl group at the 4th position.

    7-hydroxy-8-(1H-pyrazol-4-ylmethyl)coumarins: These compounds have a pyrazol-4-ylmethyl group at the 8th position instead of a morpholin-4-ylmethyl group.

Uniqueness

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group at the 8th position enhances its solubility and binding affinity towards target proteins, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGDLAYHXRZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.